2-[(2-Aminophenyl)amino]ethanol, HCl
Overview
Description
2-[(2-Aminophenyl)amino]ethanol, HCl is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.65 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-[(2-Aminophenyl)amino]ethanol hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, and further studies are needed to fully understand the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of 2-[(2-Aminophenyl)amino]ethanol hydrochloride’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can all potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)amino]ethanol, HCl typically involves the reaction of 2-nitroaniline with ethylene oxide, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)amino]ethanol, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-[(2-Aminophenyl)amino]ethanol, HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenol
- 2-Aminoethanol
- 2-(2-Aminophenyl)ethanol
Uniqueness
2-[(2-Aminophenyl)amino]ethanol, HCl is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-aminoanilino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-7-3-1-2-4-8(7)10-5-6-11;/h1-4,10-11H,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCGWFHCRXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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